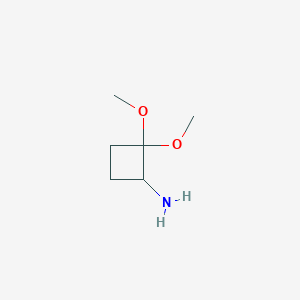

2,2-Dimethoxycyclobutan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVKCNDKSXKANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059967-05-2 | |

| Record name | 2,2-dimethoxycyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2-dimethoxycyclobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 2,2-dimethoxycyclobutan-1-amine, a valuable building block in medicinal chemistry and drug discovery. This document details a feasible synthetic route, predicted physicochemical properties, and characteristic spectroscopic features.

Introduction

This compound is a saturated heterocyclic compound containing a cyclobutane ring, a primary amine, and a protected ketone in the form of a dimethyl acetal. This unique combination of functional groups makes it an attractive scaffold for the synthesis of novel small molecules with potential therapeutic applications. The cyclobutane moiety provides a rigid framework that can be used to control the spatial orientation of substituents, while the primary amine offers a versatile handle for further chemical modifications.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 2,2-dimethoxycyclobutan-1-one. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on well-established procedures for the reductive amination of ketones.

Materials:

-

2,2-dimethoxycyclobutan-1-one

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2,2-dimethoxycyclobutan-1-one (1.0 eq) in anhydrous methanol.

-

Add ammonium chloride (1.5 - 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control any potential exotherm.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3) to decompose any remaining reducing agent.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Add water to the residue and basify the aqueous solution to a pH of >10 by the addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

Properties of this compound

To date, there is limited experimentally determined data available in the public domain for this compound. The following table summarizes the predicted physicochemical properties obtained from computational models.[1]

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Monoisotopic Mass | 131.094629 g/mol |

| Predicted XLogP3 | 0.3 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

| Predicted Rotatable Bond Count | 3 |

| Predicted Exact Mass | 131.094629 g/mol |

| Predicted pKa (most basic) | 9.5 ± 0.1 |

Spectroscopic Characterization

¹H NMR Spectroscopy

-

-NH₂ protons: A broad singlet, typically in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.

-

-OCH₃ protons: Two singlets (or one singlet if chemically equivalent) around 3.2-3.5 ppm, integrating to 6 protons.

-

Cyclobutane protons: A series of complex multiplets in the range of 1.5-2.8 ppm. The proton on the carbon bearing the amine group (-CH-NH₂) would likely appear as a multiplet at the downfield end of this range.

¹³C NMR Spectroscopy

-

Quaternary carbon (-C(OCH₃)₂): A signal in the range of 95-105 ppm.

-

Carbon bearing the amine (-CH-NH₂): A signal in the range of 45-60 ppm.

-

-OCH₃ carbons: Signals around 50-55 ppm.

-

Other cyclobutane carbons (-CH₂-): Signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

-

N-H stretch (primary amine): Two characteristic bands in the region of 3300-3400 cm⁻¹ (asymmetric and symmetric stretching).

-

N-H bend (scissoring): A band around 1590-1650 cm⁻¹.

-

C-N stretch: A band in the region of 1020-1250 cm⁻¹.

-

C-O stretch (acetal): Strong bands in the region of 1050-1150 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 131).

-

Fragmentation: Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 100, and the loss of the amino group (-NH₂) to give a fragment at m/z = 115. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for primary amines.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a synthetically accessible and promising scaffold for the development of new chemical entities in drug discovery. The reductive amination of 2,2-dimethoxycyclobutan-1-one provides a reliable route to this compound. While experimental data on its properties are scarce, computational predictions and an understanding of its structural features provide a solid foundation for its use in further research and development. This guide serves as a valuable resource for scientists interested in the synthesis and application of this and related cyclobutane derivatives.

References

The Ascendant Role of Substituted Cyclobutanamines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, once considered a niche structural element in medicinal chemistry, has emerged as a valuable scaffold in the design of novel therapeutics. Its inherent three-dimensionality and unique conformational properties offer distinct advantages in navigating complex biological landscapes. Among the various cyclobutane derivatives, substituted cyclobutanamines have garnered significant attention due to their prevalence in biologically active compounds and their ability to serve as versatile pharmacophores and bioisosteres. This in-depth technical guide provides a comprehensive literature review of substituted cyclobutanamines, focusing on their synthesis, biological activities, and pharmacokinetic profiles, to empower researchers in the pursuit of innovative drug candidates.

The Cyclobutane Scaffold: A Unique Chemical Entity

The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain (approximately 26 kcal/mol). This strain results in a puckered conformation, deviating from a planar structure to alleviate torsional strain. This unique geometry, coupled with longer C-C bond lengths and increased p-character, imparts distinct physicochemical properties that can be exploited in drug design. The introduction of substituents, particularly amine functionalities, further expands the chemical space and allows for fine-tuning of a molecule's properties to achieve desired biological effects. The three-dimensional nature of the cyclobutane ring provides an excellent scaffold for presenting substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.[1]

Synthesis of Substituted Cyclobutanamines

The construction of the cyclobutane ring and the introduction of the amine functionality can be achieved through various synthetic strategies. A common and powerful method for forming the cyclobutane core is the [2+2] cycloaddition reaction.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition involves the reaction of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a four-membered ring. Photochemical [2+2] cycloadditions are a widely used method for the synthesis of cyclobutane derivatives. Keteniminium intermediates can also be employed in [2+2] cycloadditions with alkenes to generate cyclobutaniminium salts, which can then be reduced to the corresponding cyclobutanamines. This approach offers a convergent and efficient route to highly substituted cyclobutane cores.

Experimental Protocol: Synthesis of Substituted Cyclobutananmines via Keteniminium Intermediate

A representative experimental protocol for the synthesis of substituted cyclobutanamines via a keteniminium intermediate involves the following steps:

-

Formation of the Keteniminium Salt: A secondary amide is treated with a dehydrating agent, such as triflic anhydride or oxalyl chloride, in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an inert solvent like dichloromethane at low temperatures (e.g., -78 °C) to generate the keteniminium salt in situ.

-

[2+2] Cycloaddition: The alkene is then added to the reaction mixture, and the solution is allowed to warm to room temperature to facilitate the cycloaddition reaction, forming the cyclobutaniminium salt.

-

Reduction to Cyclobutanamine: The resulting cyclobutaniminium salt is then reduced to the corresponding cyclobutanamine. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the other functional groups present in the molecule.

-

Purification: The final substituted cyclobutanamine is purified using standard techniques such as column chromatography or crystallization.

Other Synthetic Approaches

Alternative synthetic routes to substituted cyclobutanamines include the functionalization of pre-existing cyclobutane cores. For instance, 3-oxocyclobutanecarboxylic acid is a versatile starting material that can be converted to various substituted cyclobutanamines through reactions such as reductive amination or Curtius rearrangement. The synthesis of β-aminocyclobutanecarboxylic acid derivatives has also been achieved through a tandem base-catalyzed amidation/aza-Michael addition protocol.[2]

Biological Activities and Therapeutic Applications

Substituted cyclobutanamines have demonstrated a wide range of biological activities, making them attractive scaffolds for the development of drugs targeting various diseases.

Enzyme Inhibition

Substituted cyclobutanamines have emerged as potent inhibitors of various enzymes implicated in disease.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: 11β-HSD1 is an enzyme that plays a crucial role in the regulation of glucocorticoid levels. Its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. Several substituted cyclobutanamine derivatives have been identified as potent 11β-HSD1 inhibitors.

| Compound ID | Substitution Pattern | Target | Bioactivity (IC50/Ki) |

| 1 | N-(adamant-2-yl)-2-((1s,3s)-3-aminocyclobutyl)acetamide | 11β-HSD1 | IC50 = 5 nM |

| 2 | 2-((1r,3r)-3-Amino-3-methylcyclobutyl)-N-(tert-butyl)acetamide | 11β-HSD1 | IC50 = 12 nM |

Kinase Inhibitors: Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Substituted cyclobutanamines have been incorporated into kinase inhibitors to improve their potency, selectivity, and pharmacokinetic properties. For example, a derivative of 3-phenylcyclobutan-1-amine has been utilized in the development of allosteric Akt kinase inhibitors.[3]

| Compound ID | Substitution Pattern | Target | Bioactivity (IC50/Ki) |

| 3 | N-((1s,3R)-3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclobutyl)pivalamide | Akt1 | Ki = 2.5 nM |

| 4 | 4-amino-5-(3-aminocyclobutyl)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | CDK2 | IC50 = 8 nM |

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent one of the largest and most important families of drug targets. Substituted cyclobutanamines have been explored as ligands for various GPCRs, acting as both agonists and antagonists. Their rigid and defined structure allows for precise interactions with the complex transmembrane domains of these receptors.

| Compound ID | Substitution Pattern | Target | Bioactivity (Ki) |

| 5 | 1-((1s,3S)-3-(4-chlorophenyl)cyclobutyl)piperidin-4-amine | Histamine H3 Receptor | Ki = 1.2 nM |

| 6 | (R)-N-((1s,3s)-3-(1H-indol-3-yl)cyclobutyl)propan-2-amine | 5-HT2A Receptor | Ki = 3.5 nM |

Pharmacokinetic Properties of Substituted Cyclobutanamines

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The incorporation of the cyclobutane motif can significantly influence a molecule's ADME properties.

Metabolic Stability: The cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains. This increased stability can lead to a longer half-life and improved bioavailability. The strategic placement of substituents on the cyclobutane ring can further block sites of metabolic attack.

Bioavailability: The three-dimensional nature of the cyclobutane scaffold can lead to improved physicochemical properties, such as reduced planarity and increased solubility, which can positively impact oral bioavailability.

| Compound ID | Bioavailability (F%) | Half-life (t1/2) | Clearance (CL) |

| 1 | 45% (rat, oral) | 3.2 h (rat) | 15 mL/min/kg (rat) |

| 5 | 60% (dog, oral) | 5.8 h (dog) | 8 mL/min/kg (dog) |

Visualizing Relationships and Pathways

Structure-Activity Relationship (SAR) for 11β-HSD1 Inhibitors

The following diagram illustrates the key structure-activity relationships for a series of N-acyl-3-aminocyclobutane-1-carboxamide inhibitors of 11β-HSD1.

Caption: SAR for 11β-HSD1 inhibitors.

Experimental Workflow for Synthesis and Screening

The logical flow from synthesis to biological evaluation of novel substituted cyclobutanamines is depicted below.

Caption: Drug discovery workflow.

Conclusion

Substituted cyclobutanamines represent a promising and increasingly important class of scaffolds in modern drug discovery. Their unique three-dimensional structures, coupled with their favorable physicochemical and pharmacokinetic properties, make them attractive building blocks for the design of novel therapeutics. The synthetic methodologies for their preparation are well-established and continue to evolve, allowing for the generation of diverse libraries of compounds for biological screening. As our understanding of the intricate interactions between small molecules and biological targets deepens, the rational design and application of substituted cyclobutanamines are poised to deliver the next generation of innovative medicines. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this remarkable chemical scaffold.

References

The Emerging Potential of 2,2-Dimethoxycyclobutan-1-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is a central theme in modern drug discovery. The cyclobutane ring, a strained carbocycle, has garnered increasing attention for its ability to impart conformational rigidity and unique structural properties to bioactive molecules. This technical guide explores the prospective applications of a hitherto under-investigated scaffold: 2,2-dimethoxycyclobutan-1-amine. While direct experimental data on this specific molecule is scarce, this paper will extrapolate its potential in medicinal chemistry by drawing parallels with structurally related aminocyclobutane and gem-dialkoxy-containing compounds. We will delve into its potential as a conformationally restricted neurotransmitter analogue, its plausible synthetic routes, and its anticipated impact on pharmacokinetic profiles. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic promise of this novel chemical entity.

Introduction: The Cyclobutane Scaffold in Drug Design

The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of small molecules.[1][2] Its puckered, three-dimensional structure provides a rigid scaffold that can help to lock a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target.[3][4] Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1] Several approved drugs, such as the antiviral boceprevir and the anticancer agent carboplatin, feature a cyclobutane core, highlighting the clinical relevance of this scaffold.[5]

The subject of this guide, this compound, combines the rigid cyclobutane framework with two key functional groups: a primary amine and a geminal dimethoxy group. The primary amine is a common feature in many centrally acting drugs, often serving as a key interaction point with biological targets or as a handle for further chemical modification. The gem-dimethoxy group, a protected form of a ketone, is expected to influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Potential Therapeutic Applications

Based on the structural features of this compound, its most promising area of application is likely within the central nervous system (CNS), particularly as a modulator of neurotransmitter systems.

Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] The development of GABA analogues that can modulate GABAergic signaling is a key strategy for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[7] A significant challenge in designing GABA analogues is to control their conformation to achieve selective activity at different components of the GABAergic system (e.g., GABA receptors, GABA transporters).

The aminocyclobutane scaffold has been successfully employed to create conformationally restricted GABA analogues.[3][4] For instance, both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and shown to exhibit GABA-like activity.[3][4] The rigid cyclobutane ring "pins back" the amino and carboxyl groups, restricting the molecule's flexibility and allowing for the exploration of specific binding conformations.[3]

This compound can be viewed as a novel type of restricted GABA analogue. The amine group can mimic the amine of GABA, while the gem-dimethoxy group, being a bioisostere of a carbonyl group, could potentially interact with GABA receptors or transporters in a unique manner. The constrained nature of the cyclobutane ring would present these functionalities in a well-defined spatial arrangement, potentially leading to high selectivity.

Impact of the Gem-Dimethoxy Group on Physicochemical and Pharmacokinetic Properties

The gem-dimethoxy group is anticipated to have a significant impact on the molecule's drug-like properties. While less studied than the analogous gem-difluoro or gem-dimethyl groups, some inferences can be drawn.

-

Metabolic Stability: The gem-dimethoxy group can be considered a bioisosteric replacement for a carbonyl group.[8] Carbonyl groups can be susceptible to metabolic reduction. By replacing a potential ketone with a more stable ketal, the metabolic stability of the molecule may be enhanced. Studies on gem-difluorinated cycloalkanes have shown that this substitution can either not affect or slightly improve metabolic stability.[5][9] A similar trend might be expected for the gem-dimethoxy group.

-

Lipophilicity and Solubility: The introduction of two methoxy groups will likely increase the lipophilicity of the molecule compared to a corresponding cyclobutanone or cyclobutanol. However, the oxygen atoms can also act as hydrogen bond acceptors, which could influence solubility and interactions with biological targets. The overall effect on lipophilicity and aqueous solubility would need to be experimentally determined, but it is a key parameter that can be fine-tuned to optimize pharmacokinetic properties.[9]

-

Receptor Interactions: The electron-withdrawing nature of the two oxygen atoms could influence the pKa of the neighboring amine group, which in turn could affect its interaction with biological targets.[10] The gem-dimethoxy group itself could also engage in specific hydrogen bonding or dipolar interactions within a receptor binding pocket.

Proposed Synthetic Pathways

As this compound is not commercially available, a plausible synthetic route is essential for its investigation. A key strategy for the construction of the 2,2-dimethoxycyclobutane core is the [2+2] cycloaddition of a ketene acetal with an electron-deficient alkene.[11][12]

A proposed synthetic scheme is outlined below:

Caption: Proposed synthetic routes to this compound.

Key Experimental Protocols

Protocol 1: [2+2] Cycloaddition of 1,1-Dimethoxyethylene and Acrylonitrile

This procedure is adapted from protocols for similar Lewis acid-promoted [2+2] cycloadditions.[13][14]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of acrylonitrile (1.0 eq) in anhydrous dichloromethane (0.5 M).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add a solution of ethylaluminum dichloride (1.0 M in hexanes, 1.2 eq) to the stirred solution, maintaining the temperature below -70 °C.

-

Ketene Acetal Addition: After stirring for 15 minutes, add 1,1-dimethoxyethylene (1.1 eq) dropwise.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup: Allow the mixture to warm to room temperature and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product, 2,2-dimethoxycyclobutane-1-carbonitrile, by column chromatography on silica gel.

Protocol 2: Reduction of 2,2-Dimethoxycyclobutane-1-carbonitrile

-

Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethoxycyclobutane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching: Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Workup: Filter the resulting solids and wash thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Potential Biological Evaluation Workflow

A systematic evaluation of the biological activity of this compound would be necessary to validate its therapeutic potential.

Caption: A proposed workflow for the biological evaluation of this compound.

Data Presentation: Comparative Analysis of Related Compounds

To provide a quantitative context for the potential activity of this compound, the following table summarizes the reported biological data for structurally related aminocyclobutane GABA analogues.

| Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| cis-3-Aminocyclobutane-1-carboxylic acid | GABA Uptake | Rat brain minislices | Weak to moderate inhibition | [3] |

| trans-3-Aminocyclobutane-1-carboxylic acid | GABA Uptake | Rat brain minislices | Less effective than cis-isomer | [3] |

| Benzylthioether of 4-aminocyclopent-1-enecarboxylic acid | GABAₐ Receptor (α₁β₂γ₂ₗ) | Inhibition of GABA EC₅₀ | 42 µM (Antagonist) | [15] |

Signaling Pathways of Interest

The primary signaling pathway of interest for this compound is the GABAergic signaling pathway . This pathway is crucial for regulating neuronal excitability in the CNS.

Caption: Simplified overview of the GABAergic signaling pathway.[6][16]

Modulation of this pathway can be achieved by:

-

Direct agonism or antagonism of GABAₐ or GABA₈ receptors.

-

Allosteric modulation of GABA receptors to enhance or decrease the effect of endogenous GABA.[16]

-

Inhibition of GABA transporters (GATs) , which would increase the synaptic concentration of GABA.[6]

Conclusion and Future Directions

While this compound remains an unexplored molecule, a thorough analysis of its structural components suggests significant potential in medicinal chemistry, particularly in the development of novel CNS-acting agents. Its rigid cyclobutane core offers a promising scaffold for creating conformationally restricted analogues of neurotransmitters like GABA. The gem-dimethoxy group is hypothesized to confer favorable pharmacokinetic properties, such as enhanced metabolic stability.

The synthetic pathways and biological evaluation workflows outlined in this guide provide a roadmap for the future investigation of this compound. Further research should focus on:

-

The successful synthesis and characterization of this compound.

-

In vitro screening against a panel of CNS targets, with an initial focus on GABA receptors and transporters.

-

Determination of its physicochemical properties to validate the hypotheses regarding the influence of the gem-dimethoxy group.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related analogues.

The exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. This compound represents an intriguing and accessible starting point for the development of new medicines for challenging neurological and psychiatric disorders.

References

- 1. GABA Signaling: Therapeutic Targets for Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABAergic signaling as a potential therapeutic target in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 2,2-Dimethoxy-cyclobutanone | 63703-48-0 [sigmaaldrich.com]

- 10. Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

The Ascendant Trajectory of Cyclobutane Derivatives: A Technical Guide to Discovery and Synthesis

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the discovery and synthesis of novel cyclobutane derivatives. This document details the unique chemical properties of the cyclobutane ring that make it an increasingly valuable scaffold in medicinal chemistry, summarizes quantitative data on their biological activities, provides detailed experimental protocols for their synthesis, and visualizes key signaling pathways and experimental workflows.

The cyclobutane moiety, once considered a niche structural element due to its inherent ring strain, is now recognized for its significant potential in drug discovery.[1][2] Its rigid, puckered conformation offers a unique three-dimensional architecture that can impart favorable pharmacological properties, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This guide delves into the core aspects of discovering and synthesizing these promising compounds, offering practical insights for researchers in the field.

The Allure of the Four-Membered Ring: Properties and Applications

The cyclobutane ring's distinct characteristics, such as a puckered structure, longer C-C bond lengths, and increased s-character in its C-H bonds, contribute to its growing appeal in medicinal chemistry.[1] These features allow cyclobutane derivatives to serve as effective bioisosteres for other groups, offering advantages in metabolic stability and the ability to fill hydrophobic pockets in target proteins.[1]

Several cyclobutane-containing drugs have already made their mark in the pharmaceutical landscape. Carboplatin , a platinum-based chemotherapy agent, utilizes a cyclobutanedicarboxylate ligand to modulate its reactivity and reduce the nephrotoxicity associated with its predecessor, cisplatin.[2] Boceprevir , an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, incorporates a cyclobutane moiety that contributes to its potent antiviral activity.[2] More recently, ivosidenib has emerged as a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers, showcasing the power of cyclobutane scaffolds in targeted therapies.[3]

Quantitative Insights into Biological Activity

The strategic incorporation of a cyclobutane ring can significantly impact the biological activity of a molecule. The following tables summarize key quantitative data for several cyclobutane derivatives, highlighting their potency and efficacy in various assays.

| Compound/Derivative | Target | Assay | IC50 / EC50 / Ki | Reference |

| Boceprevir | HCV NS3/4A Protease | Enzyme Inhibition | Ki = 14 nM | [4] |

| HCV Genotype 1b Replicon | Cell-based Assay | EC50 = 200 nM | [4] | |

| Ivosidenib (AG-120) | Mutant IDH1 (R132H) | Enzyme Inhibition | IC50 = 10 nM | [3] |

| U87MG-IDH1 R132H cells | 2-HG Reduction | EC50 = 60 nM | [3] | |

| Combretastatin A4 Analog (cis-cyclobutane) | Tubulin Polymerization | Inhibition Assay | IC50 = 2.1 µM | [5] |

| HepG2 cell line | Cytotoxicity Assay | GI50 = 0.8 µM | [5] | |

| Cyclobutane Lignan (Magnosalin) | Nitric Oxide Synthase (NOS) | Inhibition Assay | - | [6][7] |

Key Synthetic Methodologies: Experimental Protocols

The construction of the strained cyclobutane ring has historically posed a synthetic challenge. However, modern organic chemistry has furnished a variety of reliable methods for its synthesis. This section provides detailed experimental protocols for two widely employed strategies: photochemical [2+2] cycloaddition and intramolecular cyclization.

Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis

Photochemical [2+2] cycloaddition is a powerful and direct method for forming cyclobutane rings from two olefinic starting materials.[8][9] The reaction is typically initiated by the photoexcitation of one of the alkene partners, often an enone, to its triplet state, which then reacts with the second alkene in a stepwise manner.[9]

General Experimental Protocol for [2+2] Photocycloaddition of an Enone with an Alkene:

-

Reaction Setup: A solution of the enone (1.0 eq) and the alkene (1.5-5.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) is prepared in a quartz or Pyrex reaction vessel. The concentration is typically in the range of 0.01-0.1 M. The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically >300 nm to avoid decomposition of the product) and temperature (often at room temperature or cooled to 0°C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclobutane derivative.

-

Characterization: The structure and purity of the product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Cyclobutane Lignans via Photoinduced Electron Transfer

A specific application of photochemical methods is the synthesis of cyclobutane lignans, a class of natural products with interesting biological activities.[6][7] This method utilizes a photoinduced electron transfer (PET) process.[6]

Experimental Protocol for the Synthesis of Magnosalin:

-

Reactants and Reagents: A solution of E-asarone (1.0 eq) and anthracene (0.5 eq) as an electron relay is prepared in acetone (0.4 M). The solution is sparged with an inert gas.

-

Reaction Conditions: The reaction is carried out at room temperature and irradiated with a suitable light source.

-

Outcome: The reaction yields magnosalin in approximately 50% yield.[6]

Signaling Pathways and Molecular Targets

Understanding the mechanism of action of cyclobutane derivatives requires a detailed knowledge of the signaling pathways they modulate. Here, we visualize the pathways for two prominent examples: boceprevir and ivosidenib.

HCV NS3/4A Protease and Boceprevir Inhibition

The hepatitis C virus NS3/4A protease is a crucial enzyme for viral replication. It cleaves the viral polyprotein into functional non-structural proteins.[10][11] Furthermore, it plays a role in evading the host's innate immune response by cleaving key signaling molecules like MAVS (Mitochondrial Antiviral-Signaling protein).[1] Boceprevir acts as a potent inhibitor of this protease, thereby blocking viral maturation and restoring the host's antiviral defenses.

Caption: HCV NS3/4A protease pathway and its inhibition by Boceprevir.

Mutant IDH1 and the Action of Ivosidenib

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma and acute myeloid leukemia.[12][13] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG).[13] However, the mutant form gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[13] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[12] Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[3]

Caption: The metabolic pathway of mutant IDH1 and its inhibition by Ivosidenib.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel cyclobutane derivatives follow a structured workflow, beginning with synthesis and culminating in biological evaluation.

References

- 1. pnas.org [pnas.org]

- 2. mTORC2/Rac1 Pathway Predisposes Cancer Aggressiveness in IDH1-Mutated Glioma [mdpi.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor | RTI [rti.org]

- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 10. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Properties of 2,2-dimethoxycyclobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the core physicochemical properties of 2,2-dimethoxycyclobutan-1-amine. Due to the limited availability of experimental data for this specific compound, this guide synthesizes predicted data from computational models, outlines detailed hypothetical experimental protocols for its synthesis and characterization, and discusses its potential biological relevance in the context of drug discovery. This whitepaper aims to serve as a foundational resource for researchers interested in the evaluation and application of this novel cyclobutane derivative.

Introduction

This compound is a saturated heterocyclic compound featuring a cyclobutane ring, a primary amine, and a geminal dimethoxy group. The cyclobutane motif is of increasing interest in medicinal chemistry as a bioisosteric replacement for other cyclic and acyclic structures, offering a unique three-dimensional geometry that can influence ligand-receptor interactions and improve pharmacokinetic properties. The primary amine and dimethoxy functionalities provide sites for further chemical modification and potential hydrogen bonding interactions, making this a versatile scaffold for the synthesis of new chemical entities. This guide provides a detailed examination of its predicted physicochemical properties, a plausible synthetic route, and standard characterization methodologies.

Physicochemical Properties

The physicochemical properties of this compound have been estimated using computational predictive models. These properties are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Notes |

| Molecular Formula | C6H13NO2 | |

| Molecular Weight | 131.17 g/mol | |

| Boiling Point | 185.3 °C | Predicted at 760 mmHg. This relatively high boiling point is attributed to the presence of the polar amine group capable of hydrogen bonding. |

| Melting Point | 25.7 °C | Predicted value. The low melting point suggests that it may exist as a liquid or low-melting solid at room temperature. |

| pKa (basic) | 9.25 | Predicted for the protonated amine. This value is typical for a primary aliphatic amine, indicating it will be predominantly protonated at physiological pH. |

| LogP | -0.5 | A negative LogP value indicates that the compound is hydrophilic, suggesting good aqueous solubility.[1] |

| Water Solubility | 158.5 g/L | Predicted at 25 °C. The high predicted water solubility is consistent with its hydrophilic nature. |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | This value suggests good potential for oral bioavailability and cell permeability. |

| Hydrogen Bond Donors | 1 | The primary amine group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atom and the two oxygen atoms can act as hydrogen bond acceptors. |

| Rotatable Bonds | 2 | The two methoxy groups can rotate, providing some conformational flexibility. |

Disclaimer: All physicochemical properties listed above are predicted using computational models and have not been experimentally verified. These values should be used as a guide for further investigation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the reductive amination of its corresponding ketone precursor, 2,2-dimethoxycyclobutan-1-one (CAS: 63703-48-0).

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a solution of 2,2-dimethoxycyclobutan-1-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose the excess reducing agent. Stir for 30 minutes.

-

Purification:

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 6 M NaOH to a pH of ~12.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a dichloromethane/methanol gradient.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.25-3.35 (m, 1H, CH-NH₂)

-

δ 3.20 (s, 3H, OCH₃)

-

δ 3.15 (s, 3H, OCH₃)

-

δ 2.00-2.20 (m, 2H, cyclobutane CH₂)

-

δ 1.70-1.90 (m, 2H, cyclobutane CH₂)

-

δ 1.50 (br s, 2H, NH₂)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 101.5 (C(OCH₃)₂)

-

δ 52.0 (CH-NH₂)

-

δ 49.5 (OCH₃)

-

δ 49.0 (OCH₃)

-

δ 30.0 (cyclobutane CH₂)

-

δ 25.0 (cyclobutane CH₂)

-

-

FTIR (neat):

-

3380-3300 cm⁻¹ (N-H stretch, primary amine, two bands)

-

2950-2850 cm⁻¹ (C-H stretch)

-

1590 cm⁻¹ (N-H bend)

-

1100-1050 cm⁻¹ (C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 132.10 [M+H]⁺

-

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Biological Context and Potential Applications

While no specific biological activity has been reported for this compound, the cyclobutane scaffold is present in several biologically active natural products and synthetic compounds. The rigid, puckered conformation of the cyclobutane ring can be advantageous in drug design for positioning substituents in well-defined spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.

The primary amine functionality serves as a key handle for derivatization, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR). For instance, the amine could be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, opening up a vast chemical space for exploration in drug discovery programs targeting proteases, kinases, or G-protein coupled receptors.

The hydrophilic nature of this compound, as suggested by its predicted LogP and water solubility, could be beneficial for developing compounds with favorable pharmacokinetic profiles, particularly for oral administration.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutics. This technical guide provides a foundational understanding of its predicted physicochemical properties, a detailed hypothetical protocol for its synthesis, and a clear workflow for its characterization. The presented data and methodologies are intended to facilitate further research into this and related cyclobutane derivatives, ultimately aiding in the design and discovery of new and effective drug candidates. Experimental validation of the predicted properties and the proposed synthetic route is a critical next step in realizing the full potential of this intriguing molecule.

References

An In-depth Technical Guide on the Core Mechanisms of Substituted Cyclobutane Ring Formation

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

The cyclobutane motif is a crucial structural component in a wide array of natural products and pharmaceutically active compounds. Its inherent ring strain and unique three-dimensional geometry offer novel opportunities for molecular design and drug development. The synthesis of substituted cyclobutane rings is a pivotal area of research in organic chemistry. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of these four-membered rings, with a focus on photochemical, thermal, and metal-catalyzed [2+2] cycloaddition reactions. This document is intended to serve as a detailed resource, offering insights into reaction mechanisms, quantitative data for comparative analysis, and explicit experimental protocols for key transformations.

Introduction

The construction of substituted cyclobutane rings is a formidable challenge in synthetic organic chemistry due to the inherent strain of the four-membered ring system. However, the prevalence of this moiety in biologically active molecules has driven the development of robust and stereoselective synthetic methodologies. Among these, [2+2] cycloaddition reactions, where two unsaturated molecules combine to form a cyclic adduct, stand out as the most powerful and versatile approach.[1] This guide will delve into the three primary modes of activating [2+2] cycloadditions: photochemical excitation, thermal activation, and metal catalysis. Each section will explore the underlying mechanistic principles, provide a curated summary of quantitative data from seminal studies, and present detailed experimental protocols for the synthesis of representative substituted cyclobutanes.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, offering pathways to complex structures that are often inaccessible through thermal methods.[2] These reactions are typically initiated by the photoexcitation of an alkene, leading to the formation of a diradical intermediate that subsequently cyclizes.[3] A particularly well-studied and synthetically useful variant is the [2+2] cycloaddition of enones with alkenes.[2]

Mechanism of Photochemical Enone-Olefin Cycloaddition

The mechanism of the photochemical [2+2] cycloaddition of an enone with an olefin generally proceeds through a stepwise radical pathway, as illustrated below.[4]

-

Photoexcitation: The enone absorbs a photon, promoting an electron from a non-bonding (n) or π orbital to an antibonding (π*) orbital, forming an excited singlet state (S₁).

-

Intersystem Crossing: The short-lived singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

-

Exciplex Formation and Radical Addition: The excited triplet enone forms an exciplex with the ground-state alkene. This is followed by the formation of a covalent bond between the β-carbon of the enone and one of the alkene carbons, generating a 1,4-diradical intermediate. The regiochemistry of this addition is influenced by the electronic properties of the reactants, with electron-rich olefins generally favoring head-to-tail cycloaddition.[4]

-

Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then collapses to form the cyclobutane ring.[3]

Visible-Light Photocatalysis

A significant advancement in photochemical [2+2] cycloadditions is the use of visible-light photocatalysts, such as Ru(bpy)₃Cl₂.[5] This approach avoids the need for high-energy UV radiation and allows for the efficient cycloaddition of substrates that are unreactive under traditional photochemical conditions, such as acyclic enones.[6] The mechanism involves the photocatalyst absorbing visible light and initiating a single-electron transfer (SET) process, generating a radical ion intermediate that undergoes cycloaddition.[5]

Data Presentation: Visible-Light Photocatalytic [2+2] Cycloaddition of Acyclic Enones

The following table summarizes the results of the visible-light-mediated [2+2] cycloaddition between various acyclic enones, showcasing the efficiency and diastereoselectivity of this method.

| Entry | Enone 1 | Enone 2 | Product | Yield (%) | d.r. |

| 1 | Phenyl Vinyl Ketone | Methyl Vinyl Ketone | 1,2-dibenzoyl-3-methylcyclobutane | 84 | >10:1 |

| 2 | Phenyl Vinyl Ketone | Ethyl Vinyl Ketone | 1-benzoyl-2-(1-oxopropan-2-yl)cyclobutane | 76 | >10:1 |

| 3 | Phenyl Vinyl Ketone | Methyl Acrylate | Methyl 3-benzoylcyclobutane-1-carboxylate | 65 | 5:1 |

| 4 | Phenyl Vinyl Ketone | Ethyl Thioacrylate | S-Ethyl 3-benzoylcyclobutane-1-carbothioate | 88 | >10:1 |

| 5 | 4-Methoxyphenyl Vinyl Ketone | Methyl Vinyl Ketone | 1-acetyl-2-(4-methoxybenzoyl)cyclobutane | 82 | >10:1 |

| 6 | 4-Chlorophenyl Vinyl Ketone | Methyl Vinyl Ketone | 1-acetyl-2-(4-chlorobenzoyl)cyclobutane | 75 | >10:1 |

Experimental Protocol: Visible-Light Photocatalytic [2+2] Cycloaddition of Phenyl Vinyl Ketone and Methyl Vinyl Ketone[6]

To a solution of phenyl vinyl ketone (1.0 equiv), methyl vinyl ketone (2.5 equiv), Ru(bpy)₃Cl₂ (5 mol%), and LiBF₄ (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added i-Pr₂NEt (1.0 equiv). The reaction mixture is degassed with a stream of argon for 15 minutes and then irradiated with a 23 W compact fluorescent bulb at a distance of 30 cm for 4 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclobutane product.

Thermal [2+2] Cycloaddition

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted processes involving simple alkenes. However, these reactions can proceed through stepwise mechanisms or via concerted pathways with specific substrates such as ketenes.[7]

Mechanism of Thermal Ketene-Alkene Cycloaddition

The [2+2] cycloaddition of a ketene with an alkene is a thermally allowed, concerted [π2s + π2a] process. The suprafacial (s) approach of the alkene and the antarafacial (a) approach of the ketene allows for a symmetry-allowed transition state.[8] This specific geometry is facilitated by the orthogonal π systems of the ketene. The reaction is highly stereospecific with respect to the alkene.

Thermal Cycloaddition of Keteniminium Salts

A modern variation of thermal [2+2] cycloadditions involves the in situ generation of keteniminium salts from tertiary amides. These electrophilic intermediates readily undergo cycloaddition with alkenes to form cyclobutane derivatives. This method has been successfully applied to the synthesis of borylated cyclobutanes.[9]

Data Presentation: Thermal [2+2] Cycloaddition of Keteniminium Salts with Vinyl Boronates[11]

The following table presents data for the one-step synthesis of borylated cyclobutanes via the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates.

| Entry | Amide | Vinyl Boronate | Product | Yield (%) | d.r. |

| 1 | N,N-Dimethylpropanamide | VinylBpin | 2-(Dimethylamino)-2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one | 75 | 3:1 |

| 2 | N,N-Dimethylisobutyramide | VinylBpin | 2-(Dimethylamino)-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one | 82 | 4:1 |

| 3 | N,N-Dimethyl-2-phenylacetamide | VinylBpin | 2-(Dimethylamino)-2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one | 68 | 5:1 |

| 4 | 1-(Pyrrolidin-1-yl)propan-1-one | VinylBpin | 2-Ethyl-2-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one | 78 | 3:1 |

| 5 | N,N-Dimethyl-2,2-difluoroacetamide | VinylBpin | 2-(Dimethylamino)-2-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one | 55 | >10:1 |

d.r. = diastereomeric ratio; VinylBpin = 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane

Experimental Protocol: Synthesis of Borylated Cyclobutanes via Thermal [2+2] Cycloaddition[11]

To a solution of the corresponding amide (1.2 equiv) and vinyl boronate (1.0 equiv) in dichloromethane (0.2 M) at -78 °C is added triflic anhydride (1.4 equiv) followed by 2,6-lutidine (1.4 equiv). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the borylated cyclobutane product.

Metal-Catalyzed [2+2] Cycloaddition

Metal-catalyzed [2+2] cycloadditions have emerged as a powerful strategy for the stereoselective synthesis of cyclobutanes, often proceeding under mild conditions with high efficiency and selectivity.[10] These reactions typically involve the coordination of one or both of the unsaturated partners to a metal center, which facilitates the cycloaddition process.

Mechanism of Lewis Acid-Catalyzed Allene-Alkene Cycloaddition

Lewis acids, such as Bi(OTf)₃, can catalyze the intramolecular [2+2] cycloaddition of allene-enes. The proposed mechanism involves the activation of the allene by the Lewis acid, followed by a stepwise or concerted cycloaddition.[11]

-

Lewis Acid Activation: The Lewis acid coordinates to the allene, increasing its electrophilicity. In the case of an allenic ketone, coordination to the carbonyl oxygen is proposed.

-

Nucleophilic Attack: The tethered alkene acts as a nucleophile and attacks the activated allene. This can proceed through a concerted, asynchronous transition state or a stepwise pathway involving a carbocationic intermediate.

-

Ring Closure and Catalyst Turnover: The resulting intermediate undergoes ring closure to form the cyclobutane ring, followed by decomplexation of the Lewis acid to regenerate the catalyst.

Data Presentation: Lewis Acid-Catalyzed Intramolecular Allene-Alkene [2+2] Cycloaddition

The following table summarizes the results for the Bi(OTf)₃-catalyzed intramolecular [2+2] cycloaddition of various allene-ene substrates.[11]

| Entry | Substrate | Product | Yield (%) | d.r. |

| 1 | (E)-N-(but-2-en-1-yl)-N-(penta-3,4-dien-1-yl)benzenesulfonamide | 6-methyl-1-tosyl-1,2,3,3a,6,6a-hexahydrocyclobuta[a]pyrrolizine | 85 | >20:1 |

| 2 | (E)-N-(cinnamyl)-N-(penta-3,4-dien-1-yl)benzenesulfonamide | 6-phenyl-1-tosyl-1,2,3,3a,6,6a-hexahydrocyclobuta[a]pyrrolizine | 82 | >20:1 |

| 3 | (E)-N-(but-2-en-1-yl)-N-(hexa-4,5-dien-1-yl)benzenesulfonamide | 7-methyl-1-tosyl-2,3,4,4a,7,7a-hexahydro-1H-cyclobuta[a]indole | 78 | >20:1 |

| 4 | N-(penta-3,4-dien-1-yl)-N-(prop-2-en-1-yl)benzenesulfonamide | 1-tosyl-1,2,3,3a,6,6a-hexahydrocyclobuta[a]pyrrolizine | 91 | - |

| 5 | (E)-N-(but-2-en-1-yl)-N-(penta-3,4-dien-1-yl)-4-methylbenzenesulfonamide | 6-methyl-1-(4-methylphenyl)sulfonyl-1,2,3,3a,6,6a-hexahydrocyclobuta[a]pyrrolizine | 88 | >20:1 |

Experimental Protocol: Bi(OTf)₃-Catalyzed Intramolecular [2+2] Cycloaddition of an Allene-Ene[13]

To a solution of the allene-ene substrate (1.0 equiv) in nitromethane (0.05 M) is added Bi(OTf)₃ (10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired bicyclic cyclobutane.

Conclusion

The synthesis of substituted cyclobutane rings is a dynamic and evolving field of research. The three core mechanistic manifolds—photochemical, thermal, and metal-catalyzed [2+2] cycloadditions—provide a powerful toolkit for accessing these valuable structural motifs. Visible-light photocatalysis has revolutionized photochemical approaches by enabling reactions under milder conditions with a broader substrate scope. Advances in thermal methods, particularly those involving keteniminium ions, have expanded the range of accessible functionalized cyclobutanes. Metal catalysis continues to offer unparalleled levels of stereocontrol, facilitating the asymmetric synthesis of complex cyclobutane-containing molecules. For researchers and drug development professionals, a deep understanding of these fundamental mechanisms is essential for the rational design of novel synthetic routes to next-generation therapeutics and functional materials. The data and protocols presented in this guide serve as a practical resource for the implementation of these powerful synthetic strategies.

References

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. organicreactions.org [organicreactions.org]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]

- 6. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Dimethoxycyclobutane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermodynamic stability of dimethoxycyclobutane isomers. Cyclobutane derivatives are crucial building blocks in organic synthesis and medicinal chemistry, and understanding their conformational preferences and thermodynamic stability is paramount for predicting reaction outcomes and designing novel molecular entities. This document reviews the structural features governing the stability of substituted cyclobutanes, with a particular focus on the influence of methoxy substituents at various positions on the ring. Due to the limited availability of specific experimental thermochemical data for dimethoxycyclobutanes in public literature, this guide emphasizes the underlying principles of conformational analysis, details a generalized experimental protocol for determining such data, and presents a logical framework for predicting relative stabilities.

Introduction: The Puckered Nature of the Cyclobutane Ring

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. This puckering results in two distinct types of substituent positions: axial and equatorial-like. As a general principle, substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance. The energy difference between conformers with axial versus equatorial substituents dictates the thermodynamic stability of a given isomer.

Conformational Analysis of Dimethoxycyclobutane Isomers

The relative thermodynamic stability of dimethoxycyclobutane isomers is primarily governed by the steric interactions between the methoxy groups and the rest of the cyclobutane ring. The key is to identify the conformation that minimizes these unfavorable interactions.

-

1,1-Dimethoxycyclobutane: In this isomer, the two methoxy groups are attached to the same carbon. The primary steric interactions would be between the methoxy groups themselves and with the adjacent methylene protons of the ring.

-

1,2-Dimethoxycyclobutane (cis and trans):

-

trans-1,2-Dimethoxycyclobutane: This isomer is generally expected to be more stable than the cis isomer. In the trans configuration, one methoxy group can occupy an equatorial position while the other is also in a pseudo-equatorial position on the adjacent carbon in the puckered ring, thus minimizing steric strain.

-

cis-1,2-Dimethoxycyclobutane: In the cis isomer, to maintain the cis relationship, one methoxy group will likely be in an equatorial position while the other is forced into a more sterically hindered axial position, leading to greater 1,2-diaxial interactions and consequently, lower stability compared to the trans isomer.

-

-

1,3-Dimethoxycyclobutane (cis and trans):

-

cis-1,3-Dimethoxycyclobutane: Counterintuitively for acyclic systems, the cis-1,3-disubstituted cyclobutane is often more stable than the trans isomer. This is because in the puckered conformation, both methoxy groups can simultaneously occupy equatorial-like positions, minimizing steric interactions with the ring hydrogens.

-

trans-1,3-Dimethoxycyclobutane: In the trans-1,3 isomer, one methoxy group will be in an equatorial position, while the other is forced into an axial position. This axial substituent will experience significant 1,3-diaxial interactions with the hydrogen atom on the opposite carbon of the ring, leading to considerable steric strain and rendering this isomer less stable than the cis counterpart.

-

The following diagram illustrates the conformational equilibrium for cis- and trans-1,3-dimethoxycyclobutane, highlighting the more stable diequatorial-like conformation of the cis isomer.

Quantitative Thermodynamic Data

| Isomer | Predicted Relative Gibbs Free Energy (ΔG°) | Predicted Relative Enthalpy (ΔH°) | Rationale |

| 1,1-Dimethoxycyclobutane | Intermediate | Intermediate | Gem-dialkyl effect and steric interactions between methoxy groups. |

| trans-1,2-Dimethoxycyclobutane | Low | Low | Both substituents can occupy pseudo-equatorial positions, minimizing steric strain. |

| cis-1,2-Dimethoxycyclobutane | Higher than trans | Higher than trans | One substituent is forced into a more sterically hindered axial position. |

| cis-1,3-Dimethoxycyclobutane | Lowest | Lowest | Both substituents can occupy equatorial-like positions, minimizing 1,3-diaxial interactions. |

| trans-1,3-Dimethoxycyclobutane | Highest | Highest | One substituent is in an axial position, leading to significant 1,3-diaxial steric strain. |

Experimental Protocol for Determining Thermodynamic Stability

A powerful and widely used technique to experimentally determine the relative thermodynamic stabilities and the energy barriers to conformational changes is Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy .

Objective: To determine the Gibbs free energy difference (ΔG°) between the conformers of a dimethoxycyclobutane isomer.

Methodology:

-

Sample Preparation: A solution of the purified dimethoxycyclobutane isomer is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, d8-toluene, or deuterated dichloromethane, CD2Cl2).

-

Initial NMR Analysis (Room Temperature): A standard proton (¹H) NMR spectrum is acquired at room temperature. If the rate of conformational interconversion (ring flipping) is fast on the NMR timescale, the observed signals will be an average of the signals for each conformer.

-

Low-Temperature NMR Analysis: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

-

Coalescence Temperature: The temperature at which the averaged signals begin to broaden and then separate into distinct signals for each conformer is known as the coalescence temperature (Tc). This temperature can be used to calculate the free energy of activation (ΔG‡) for the ring flip.

-

Slow-Exchange Regime: At a sufficiently low temperature, the ring flipping is slow enough on the NMR timescale that separate, sharp signals are observed for the axial and equatorial protons of each conformer.

-

Integration and Equilibrium Constant: The relative populations of the two conformers can be determined by integrating the corresponding distinct signals in the low-temperature spectrum. The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

-

Calculation of Gibbs Free Energy Difference: The standard Gibbs free energy difference (ΔG°) between the two conformers at that temperature is then calculated using the following equation:

ΔG° = -RT ln(Keq)

where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin at which the spectrum was acquired.

-

The following workflow illustrates the process of determining thermodynamic stability using VT-NMR.

Conclusion

The thermodynamic stability of dimethoxycyclobutane isomers is a nuanced subject rooted in the fundamental principles of conformational analysis. While specific quantitative data remains sparse, a robust qualitative and predictive understanding can be achieved by considering the puckered nature of the cyclobutane ring and the steric demands of the methoxy substituents. The preference for equatorial positions to minimize steric strain is the dominant factor. Notably, for 1,3-disubstituted isomers, the cis configuration is generally favored as it allows both substituents to adopt equatorial-like positions, a key consideration for synthetic and medicinal chemists working with these scaffolds. The application of experimental techniques such as variable-temperature NMR provides a clear path forward for obtaining the precise thermodynamic parameters that are crucial for quantitative analysis and the rational design of molecules incorporating the dimethoxycyclobutane motif.

Conformational Landscape of 2,2-dimethoxycyclobutan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 2,2-dimethoxycyclobutan-1-amine. Cyclobutane derivatives are increasingly utilized in medicinal chemistry as scaffolds that offer unique three-dimensional diversity and can improve physicochemical and pharmacological properties.[1][2] A thorough understanding of their conformational preferences is paramount for rational drug design and development. This document outlines the theoretical basis for the conformational behavior of substituted cyclobutanes and details the experimental and computational methodologies required for their characterization.

Introduction to Cyclobutane Conformation

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][3][4] This puckering results in two distinct substituent positions on each carbon atom: axial and equatorial, analogous to the well-known chair conformation of cyclohexane.

The puckered conformers can interconvert via a process known as ring-flipping, passing through a higher-energy planar transition state. The energy barrier for this inversion is relatively low for monosubstituted cyclobutanes, typically in the range of 1.8 to 2.0 kcal/mol.[3] For polysubstituted cyclobutanes, such as this compound, the steric and electronic interactions between the substituents will dictate the preferred conformation and the puckering of the ring.

The puckering of the cyclobutane ring can be described by the puckering amplitude (q) and the phase angle (φ), which together define all possible puckering conformations.[5][6][7]

Conformational Preferences of this compound

For this compound, the primary conformational question revolves around the orientation of the amine group, as the geminal dimethoxy groups at the C2 position will have one methoxy group tending towards an axial position and the other towards an equatorial position in a puckered ring. The amine group at C1 can exist in either an axial or equatorial position. The relative stability of these conformers is governed by a balance of steric and electronic effects.

Generally, substituents on a cyclobutane ring prefer the equatorial position to minimize steric hindrance.[3][8] In the case of this compound, the equatorial conformer of the amine group is expected to be more stable due to reduced 1,3-diaxial interactions.

Figure 1: Conformational equilibrium of this compound.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis.[3][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules. The key parameters derived from ¹H NMR spectra are chemical shifts and coupling constants (J-values).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) to a final concentration of approximately 10-20 mM. The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (≥400 MHz) at a constant temperature (e.g., 298 K).

-

Spectral Analysis: Analyze the spectra to determine chemical shifts and vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants.[10] Two-dimensional NMR techniques, such as COSY and NOESY, can aid in the assignment of proton signals and provide information on through-space interactions, respectively.

Data Interpretation: The Karplus Relationship

The vicinal coupling constant (³JHH) is related to the dihedral angle (φ) between the coupled protons by the Karplus equation.[11][12][13][14] By measuring the ³JHH values, the dihedral angles in the cyclobutane ring can be estimated, providing insight into the ring's pucker and the orientation of substituents. For cyclobutanes, cis couplings are typically larger than trans couplings.[12]

| Coupling Type | Typical Dihedral Angle (φ) | Expected ³JHH (Hz) |

| H_axial - H_axial | ~180° | 8 - 13 |

| H_equatorial - H_equatorial | ~60° | 2 - 5 |

| H_axial - H_equatorial | ~60° | 2 - 5 |

Table 1: Estimated Vicinal Coupling Constants in Substituted Cyclobutanes.

X-ray Crystallography

X-ray crystallography provides the precise solid-state structure of a molecule, including bond lengths, bond angles, and dihedral angles. This offers a static picture of the molecule in its lowest energy conformation in the crystalline state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of a suitable derivative of this compound (e.g., a salt or an N-acylated derivative) by slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[15]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[15] Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[16]